

# Terbium-149 for Positron Emission Tomography: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Terbium-149*

Cat. No.: *B1202998*

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An in-depth exploration of the production, radiochemistry, and preclinical applications of **Terbium-149** for PET imaging, offering a unique theranostic radionuclide for oncology research and drug development.

**Terbium-149** ( $^{149}\text{Tb}$ ) is emerging as a radionuclide of significant interest within the nuclear medicine community, uniquely positioned for theranostic applications.<sup>[1][2][3]</sup> Its decay characteristics, which include the emission of  $\alpha$ -particles for therapy and positrons for Positron Emission Tomography (PET) imaging, allow for the combination of diagnosis and treatment using a single isotope.<sup>[2][4][5][6][7]</sup> This technical guide provides a comprehensive overview of  $^{149}\text{Tb}$ , focusing on its application in PET imaging for researchers, scientists, and professionals in drug development.

## Core Properties of Terbium-149

$^{149}\text{Tb}$  possesses a unique combination of decay properties that make it suitable for both therapy and imaging.<sup>[2][8]</sup> A detailed summary of its physical and decay characteristics is presented in Table 1.

Property	Value	Reference
Half-life ( $T_{1/2}$ )	4.118 hours	[9][10]
Decay Modes		
Alpha ( $\alpha$ ) emission	16.7%	[2][8][9]
Positron ( $\beta^+$ ) emission	7.1%	[2][4][6][7][8][11]
Electron Capture (EC)	76.2%	[2][8]
Emission Energies		
$\alpha$ -particle energy	3.97 MeV	[2][4][7]
Mean $\beta^+$ energy ( $E_{\beta^+}$ mean)	730 keV	[4][6][7][11]
Gamma ( $\gamma$ ) radiation	165 keV (26.4%)	[4][6]
Physical Characteristics		
Linear Energy Transfer (LET)	140-142 keV/ $\mu$ m	[2][8][12]
$\alpha$ -particle tissue range	~25-28 $\mu$ m	[2][4][8][12]

## Production and Purification of Terbium-149

The production of  $^{149}\text{Tb}$  in sufficient quantities and high purity for clinical research remains a challenge.[2] The primary and most established method involves high-energy proton-induced spallation of tantalum targets, followed by online isotope separation.[2][4]

Table 2: Production Routes for **Terbium-149**

Production Method	Target Material	Projectile	Key Features	Reference
Spallation	Tantalum	High-energy protons (e.g., 1.4 GeV)	Requires a high-energy proton source and online mass separation (e.g., at ISOLDE/CERN). This method can produce high-purity $^{149}\text{Tb}$ .	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[13]</a> <a href="#">[14]</a>
Heavy Ion Reaction (Indirect)	Neodymium ( $^{142}\text{Nd}$ )	Carbon-12 ions ( $^{12}\text{C}$ )	This route involves the reaction $^{142}\text{Nd}(^{12}\text{C}, 5n)^{149}\text{Dy}$ , which then decays to $^{149}\text{Tb}$ . It is considered a promising alternative for cyclotron-based production.	<a href="#">[9]</a> <a href="#">[14]</a>
Heavy Ion Reaction (Direct)	Praseodymium ( $^{141}\text{Pr}$ )	Carbon-12 ions ( $^{12}\text{C}$ )	The direct reaction $^{141}\text{Pr}(^{12}\text{C}, 4n)^{149}\text{Tb}$ generally results in lower yields compared to the indirect neodymium route.	<a href="#">[9]</a> <a href="#">[14]</a>
Light Particle Reaction	Gadolinium ( $^{152}\text{Gd}$ )	Protons (p)	The $^{152}\text{Gd}(p, 4n)^{149}\text{Tb}$ reaction is a	<a href="#">[9]</a> <a href="#">[14]</a> <a href="#">[15]</a>

potential  
production  
pathway, though  
the low natural  
abundance of  
 $^{152}\text{Gd}$  presents a  
challenge.

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## Experimental Protocol: Production and Purification of $^{149}\text{Tb}$ via Spallation

This protocol is based on the methods employed at the ISOLDE facility at CERN.[\[4\]](#)[\[13\]](#)

- Target Irradiation: A tantalum foil target is bombarded with a high-energy proton beam (e.g., 1.4 GeV).
- Online Isotope Separation: The spallation products are released from the target, ionized, and accelerated. The  $^{149}\text{Tb}$  ions are then mass-separated from other reaction byproducts.
- Collection: The mass-separated  $^{149}\text{Tb}$  ion beam is implanted onto a zinc-coated gold catcher foil.
- Radiochemical Purification:
  - The zinc layer of the foil is dissolved.
  - Cation exchange chromatography is employed to separate  $^{149}\text{Tb}$  from isobaric and pseudo-isobaric impurities. A common eluent used is  $\alpha$ -hydroxyisobutyric acid.[\[4\]](#)[\[5\]](#)
  - Extraction chromatography can be used for further purification.[\[13\]](#)

## Production and Purification of Terbium-149

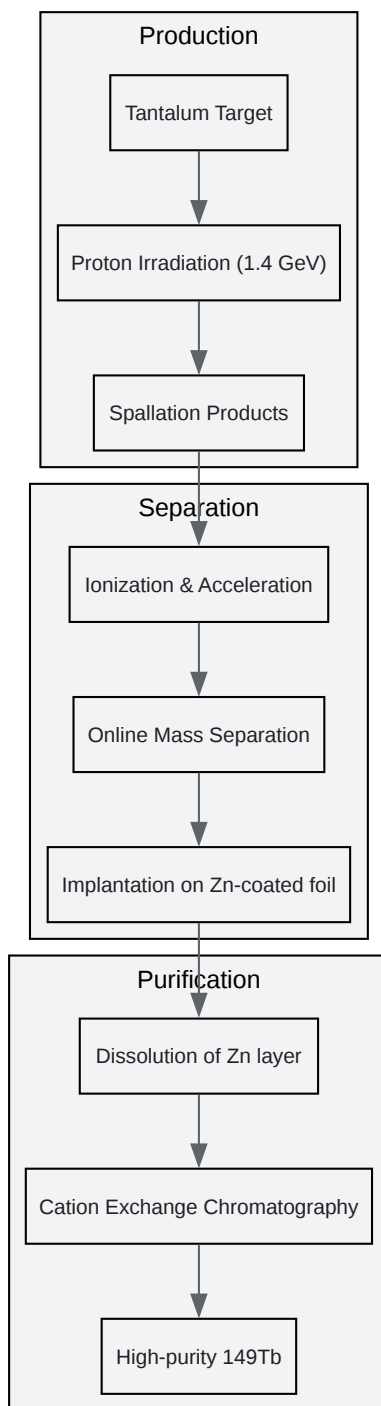
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Figure 1: Workflow for the production and purification of **Terbium-149**.

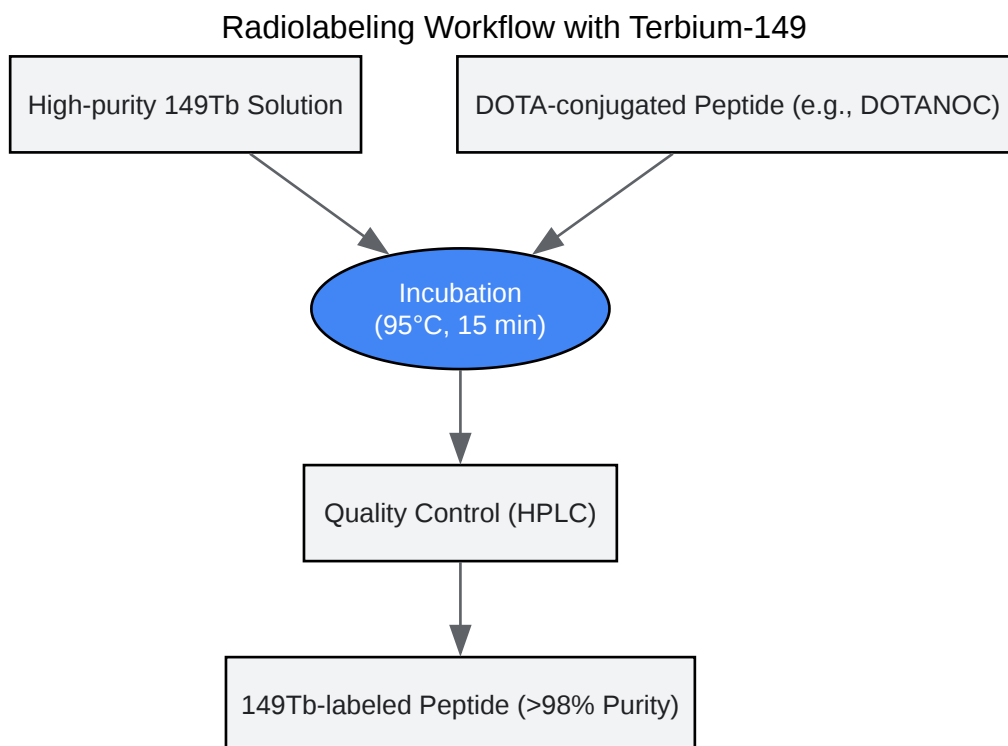
# Radiolabeling of Targeting Molecules with Terbium-149

As a radiolanthanide,  $^{149}\text{Tb}$  can be stably chelated using conventional macrocyclic chelators such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).<sup>[1][4]</sup> This allows for the labeling of a wide range of DOTA-functionalized targeting vectors, including peptides and antibodies, that are established for other radiolanthanides like Lutetium-177.<sup>[4]</sup>

## Experimental Protocol: Radiolabeling of DOTANOC with $^{149}\text{Tb}$

The following protocol is a generalized procedure based on preclinical studies.<sup>[4][5]</sup>

- Reagent Preparation:
  - Prepare a solution of high-purity  $^{149}\text{Tb}$  in a suitable buffer, such as  $\alpha$ -hydroxyisobutyric acid (pH ~4.7).<sup>[4][5]</sup>
  - Prepare a solution of the DOTA-conjugated peptide (e.g., DOTANOC) in high-purity water.
- Radiolabeling Reaction:
  - Add the DOTANOC solution to the  $^{149}\text{Tb}$  solution.
  - Incubate the reaction mixture at 95°C for 15 minutes.<sup>[4][5]</sup>
- Quality Control:
  - Determine the radiochemical purity of the resulting  $^{149}\text{Tb}$ -DOTANOC using high-performance liquid chromatography (HPLC).<sup>[4][5]</sup>
  - A radiochemical purity of >98% is typically achieved.<sup>[4][5][16]</sup>



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*Figure 2: General workflow for radiolabeling with **Terbium-149**.*

## Preclinical PET Imaging with Terbium-149

The positron emission from  $^{149}\text{Tb}$  allows for in vivo visualization of the distribution of  $^{149}\text{Tb}$ -labeled radiopharmaceuticals using PET imaging.[4][6] This "alpha-PET" capability is a significant advantage, enabling dosimetry and treatment response assessment with the same radionuclide used for therapy.[2][6]

## Preclinical Studies with $^{149}\text{Tb}$ -DOTANOC and $^{149}\text{Tb}$ -PSMA-617

Preclinical studies have successfully demonstrated the feasibility of PET imaging with  $^{149}\text{Tb}$ .

- <sup>149</sup>Tb-DOTANOC: In a study using nude mice with AR42J tumor xenografts, PET/CT scans performed 2 hours after injection of ~7 MBq of <sup>149</sup>Tb-DOTANOC showed clear tumor visualization.[4][5] The images demonstrated specific uptake in the tumors with residual activity in the kidneys and bladder, consistent with the known excretion pathway of DOTANOC.[5]
- <sup>149</sup>Tb-PSMA-617: PET/CT imaging in mice with PSMA-positive PC-3 PIP tumors after injection of 5 MBq of <sup>149</sup>Tb-PSMA-617 confirmed selective accumulation of the radioligand in the tumor xenografts.[16]

Table 3: Summary of Preclinical PET Imaging Studies with <sup>149</sup>Tb

Radiopharmaceutical	Tumor Model	Injected Activity	Imaging Timepoint	Key Findings	Reference
<sup>149</sup> Tb-DOTANOC	AR42J (somatostatin receptor-positive)	~7 MBq	2 hours post-injection	Distinct visualization of tumors, with homogenous radioactivity distribution within the tumor.	[4][5]
<sup>149</sup> Tb-PSMA-617	PC-3 PIP (PSMA-positive)	5 MBq	Not specified	Confirmed selective accumulation in PSMA-positive tumors.	[16]
<sup>149</sup> Tb-cm09 (folate conjugate)	KB (folate receptor-positive)	Not specified for imaging	Not specified for imaging	Demonstrated therapeutic efficacy in tumor-bearing mice.	[15][17][18]



## Experimental Protocol: Preclinical PET/CT Imaging

The following is a general protocol for in vivo PET/CT imaging in a mouse model.

- **Animal Model:** Utilize tumor-bearing mice (e.g., nude mice with xenografts).
- **Radiopharmaceutical Administration:** Intravenously inject the  $^{149}\text{Tb}$ -labeled compound (e.g., 5-7 MBq of  $^{149}\text{Tb}$ -DOTANOC or  $^{149}\text{Tb}$ -PSMA-617).[\[4\]](#)[\[5\]](#)[\[16\]](#)
- **Anesthesia:** Anesthetize the mouse using isoflurane/oxygen for the duration of the scan.[\[5\]](#)
- **PET Scan:** Acquire PET data at a specified time point post-injection (e.g., 2 hours). The acquisition time may be around 30 minutes.[\[5\]](#)
- **CT Scan:** Perform a CT scan for anatomical co-registration.
- **Image Reconstruction and Analysis:** Reconstruct the PET and CT images and co-register them for analysis of the radiopharmaceutical's biodistribution.

## Biological Signaling Pathways

The efficacy of  $^{149}\text{Tb}$ -based radiopharmaceuticals is dependent on the specific targeting of biological pathways overexpressed in cancer cells.

- **Somatostatin Receptor Signaling (for DOTANOC):** DOTANOC targets somatostatin receptor subtype 2 (SSTR2), which is frequently overexpressed in neuroendocrine tumors. Upon binding of  $^{149}\text{Tb}$ -DOTANOC, the complex is internalized, leading to the localized delivery of  $\alpha$ -particle radiation to the cell. This induces DNA double-strand breaks and subsequent cell death.

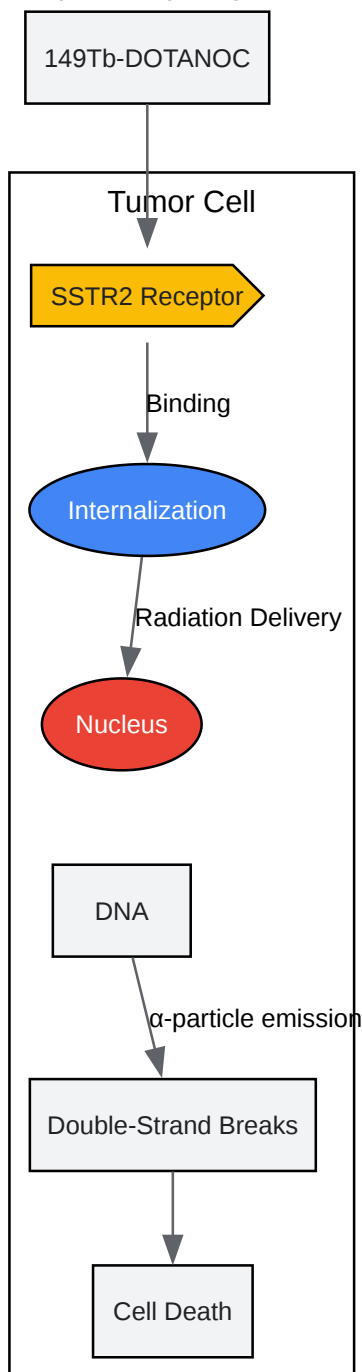
Somatostatin Receptor Targeting with  $^{149}\text{Tb}$ -DOTANOC[Click to download full resolution via product page](#)

Figure 3: Simplified signaling pathway for SSTR2-targeted alpha therapy.

- PSMA-Targeted Pathway (for PSMA-617): PSMA-617 binds to the prostate-specific membrane antigen (PSMA), a cell surface protein highly expressed in prostate cancer. Similar to the SSTR2 pathway, binding of  $^{149}\text{Tb}$ -PSMA-617 leads to internalization and delivery of the cytotoxic  $\alpha$ -particle payload to the cancer cell.[16]

## Conclusion and Future Perspectives

**Terbium-149** stands out as a promising radionuclide for the development of next-generation theranostics. Its ability to enable PET imaging provides a significant advantage for preclinical research and has the potential to guide personalized radionuclide therapies in the future. The "alpha-PET" capability allows for in vivo confirmation of tumor targeting and dosimetry calculations, which are crucial for optimizing therapeutic efficacy while minimizing toxicity.[4][6][16]

Challenges related to the production and availability of  $^{149}\text{Tb}$  need to be addressed to facilitate its broader application and clinical translation.[2][6] However, the ongoing research and the unique theranostic properties of  $^{149}\text{Tb}$  make it a compelling candidate for advancing cancer treatment and personalized medicine. The ability to use the same radionuclide for both high-resolution PET imaging and potent targeted alpha therapy is a paradigm that holds great promise for the future of nuclear medicine.[1][19]

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